molecular formula C24H31N3O6S B4331536 ETHYL N-(4-{4-[CYCLOHEXYL(METHYL)SULFAMOYL]BENZAMIDO}-2-METHOXYPHENYL)CARBAMATE

ETHYL N-(4-{4-[CYCLOHEXYL(METHYL)SULFAMOYL]BENZAMIDO}-2-METHOXYPHENYL)CARBAMATE

Cat. No.: B4331536
M. Wt: 489.6 g/mol
InChI Key: LKIMSMXFJJKHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {4-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-2-methoxyphenyl}carbamate is a complex organic compound with a unique structure that includes a cyclohexyl group, a sulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-(4-{4-[CYCLOHEXYL(METHYL)SULFAMOYL]BENZAMIDO}-2-METHOXYPHENYL)CARBAMATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfonylbenzoyl intermediate, followed by the introduction of the cyclohexyl(methyl)amino group and the methoxyphenyl group. The final step involves the formation of the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-2-methoxyphenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl {4-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-2-methoxyphenyl}carbamate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL N-(4-{4-[CYCLOHEXYL(METHYL)SULFAMOYL]BENZAMIDO}-2-METHOXYPHENYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Ethyl {4-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-2-methoxyphenyl}carbamate can be compared with other similar compounds, such as:

    Ethyl {4-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-2-hydroxyphenyl}carbamate: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    Ethyl {4-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-2-chlorophenyl}carbamate: The presence of a chlorine atom can influence the compound’s chemical properties and interactions with biological targets.

Properties

IUPAC Name

ethyl N-[4-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-2-methoxyphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6S/c1-4-33-24(29)26-21-15-12-18(16-22(21)32-3)25-23(28)17-10-13-20(14-11-17)34(30,31)27(2)19-8-6-5-7-9-19/h10-16,19H,4-9H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIMSMXFJJKHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ETHYL N-(4-{4-[CYCLOHEXYL(METHYL)SULFAMOYL]BENZAMIDO}-2-METHOXYPHENYL)CARBAMATE
Reactant of Route 2
Reactant of Route 2
ETHYL N-(4-{4-[CYCLOHEXYL(METHYL)SULFAMOYL]BENZAMIDO}-2-METHOXYPHENYL)CARBAMATE
Reactant of Route 3
Reactant of Route 3
ETHYL N-(4-{4-[CYCLOHEXYL(METHYL)SULFAMOYL]BENZAMIDO}-2-METHOXYPHENYL)CARBAMATE
Reactant of Route 4
Reactant of Route 4
ETHYL N-(4-{4-[CYCLOHEXYL(METHYL)SULFAMOYL]BENZAMIDO}-2-METHOXYPHENYL)CARBAMATE
Reactant of Route 5
Reactant of Route 5
ETHYL N-(4-{4-[CYCLOHEXYL(METHYL)SULFAMOYL]BENZAMIDO}-2-METHOXYPHENYL)CARBAMATE
Reactant of Route 6
Reactant of Route 6
ETHYL N-(4-{4-[CYCLOHEXYL(METHYL)SULFAMOYL]BENZAMIDO}-2-METHOXYPHENYL)CARBAMATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.